![molecular formula C16H15ClFN3O4S B2934001 1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene CAS No. 1022404-90-5](/img/structure/B2934001.png)
1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene
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Overview
Description
The compound “1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene” is a complex organic molecule that contains several functional groups. These include a chlorobenzene ring, a fluorobenzene ring, a piperazine ring, a sulfonyl group, and a nitro group .
Molecular Structure Analysis
The presence of different functional groups in the molecule would result in a complex three-dimensional structure. The electron-withdrawing nitro group and the electron-donating piperazine ring could potentially influence the reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the sulfonyl group could influence its solubility .Scientific Research Applications
Organic Synthesis Building Blocks
This compound can serve as a building block in organic synthesis. Its structure suggests it could be useful in the formation of complex molecules through reactions such as Suzuki-Miyaura coupling, which is a pivotal method for forming carbon-carbon bonds .
Catalysis
The nitro group and the sulfonyl moiety present in the compound indicate that it could act as a catalyst in chemical reactions. For example, it might facilitate protodeboronation of pinacol boronic esters, a process valuable for anti-Markovnikov hydromethylation of alkenes .
Pharmaceutical Research
Given the presence of a piperazine ring, a common feature in many pharmaceuticals, this compound could be used in the development of new medications, particularly those targeting neurological disorders due to the piperazine’s ability to cross the blood-brain barrier .
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-13-6-5-12(11-16(13)21(22)23)26(24,25)20-9-7-19(8-10-20)15-4-2-1-3-14(15)18/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYTXLBCUHEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-2-nitrobenzene |
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